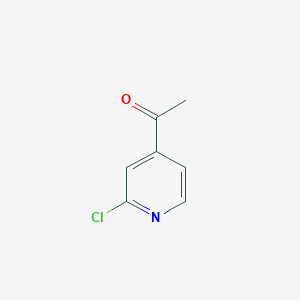

1-(2-Chloropyridin-4-yl)ethanone

Vue d'ensemble

Description

1-(2-Chloropyridin-4-yl)ethanone (CAS RN: 23794-15-2) is a halogenated pyridine derivative with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol. It features a chlorinated pyridine ring substituted with an acetyl group at the 4-position and a chlorine atom at the 2-position. This compound is commercially available with a purity of 97% and exhibits a melting point range of 36.5–39°C. Its structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds.

Méthodes De Préparation

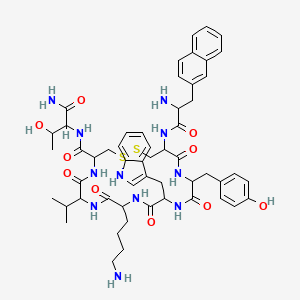

La synthèse du dimésylate de bisnafide implique la préparation de dérivés de bis-naphtalimide. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de naphtalimide : Le noyau de naphtalimide est synthétisé par condensation de l’anhydride naphtalique avec une amine appropriée.

Bis-substitution : Le noyau de naphtalimide subit une bis-substitution avec des réactifs appropriés pour former la structure de bis-naphtalimide.

Formation de dimésylate : La dernière étape implique la conversion du dérivé de bis-naphtalimide en sa forme de sel de dimésylate à l’aide d’acide méthanesulfonique.

Les méthodes de production industrielle du dimésylate de bisnafide impliqueraient probablement l’optimisation de ces étapes de synthèse pour garantir un rendement et une pureté élevés, ainsi que la possibilité d’une production à grande échelle.

Analyse Des Réactions Chimiques

Le dimésylate de bisnafide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du noyau de naphtalimide.

Réduction : Des réactions de réduction peuvent également se produire, affectant la structure de la naphtalimide.

Substitution : Le dimésylate de bisnafide peut participer à des réactions de substitution, où des groupes fonctionnels sur le noyau de naphtalimide sont remplacés par d’autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le dimésylate de bisnafide a plusieurs applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme système modèle pour étudier l’intercalation de l’ADN et l’inhibition de la topoisomérase II.

Biologie : En recherche biologique, le dimésylate de bisnafide est utilisé pour étudier les mécanismes de liaison à l’ADN et les effets de l’intercalation de l’ADN sur les processus cellulaires.

Applications De Recherche Scientifique

Bisnafide dimesylate has several scientific research applications, including:

Chemistry: The compound is used as a model system for studying DNA intercalation and topoisomerase II inhibition.

Biology: In biological research, bisnafide dimesylate is used to investigate the mechanisms of DNA binding and the effects of DNA intercalation on cellular processes.

Mécanisme D'action

Le dimésylate de bisnafide exerce ses effets par le biais de deux mécanismes principaux :

Intercalation de l’ADN : Le composé s’intercale dans la double hélice de l’ADN, perturbant la structure et la fonction normales de l’ADN.

Inhibition de la topoisomérase II : Le dimésylate de bisnafide inhibe la topoisomérase II, une enzyme impliquée dans la réplication et la réparation de l’ADN.

Les cibles moléculaires du dimésylate de bisnafide comprennent l’ADN et la topoisomérase II, et les voies impliquées sont liées à la réponse aux dommages à l’ADN et à l’apoptose .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Pyridinyl Ethanones

1-(2-Chloro-4-iodopyridin-3-yl)ethanone (CAS RN: 185041-03-6)

- Molecular Formula: C₇H₅ClINO

- Molecular Weight : 281.48 g/mol

- Substituents : 2-chloro, 4-iodo, and 3-acetyl groups.

- Key Differences : The substitution of iodine at the 4-position increases molecular weight and polarizability compared to the parent compound. This may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where iodine acts as a superior leaving group.

2-Bromo-1-(2-chloropyridin-4-yl)ethanone Hydrobromide (CAS RN: 569667-89-6)

- Molecular Formula: C₇H₆Br₂ClNO

- Molecular Weight : 343.40 g/mol

- Substituents : Bromine replaces the acetyl proton, forming a brominated derivative.

- Key Differences : The bromine addition increases electrophilicity at the acetyl carbon, making it reactive toward nucleophilic substitution. This derivative is used in synthesizing more complex halogenated intermediates.

Substituted Phenyl and Heteroaryl Ethanones

1-(2-Chlorophenyl)ethanone (CAS RN: 2142-68-9)

- Molecular Formula : C₈H₇ClO

- Molecular Weight : 154.59 g/mol

- Substituents : Chlorine on a benzene ring (2-position) instead of a pyridine ring.

- Key Differences : The absence of a pyridine nitrogen reduces polarity and basicity. This compound is less water-soluble than pyridinyl analogs and is primarily used in organic synthesis (e.g., ketone-based reactions).

2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone (CAS RN: 16273-84-0)

- Molecular Formula: C₁₃H₁₀ClNO

- Molecular Weight : 231.68 g/mol

- Substituents: A 4-chlorophenyl group attached to the ethanone chain.

- Applications include medicinal chemistry for kinase inhibitors.

Functionalized Derivatives with Bulky Groups

1-(2-Chloro-pyridin-4-yl)-2-cyclohexyl-ethanone (CAS RN: 898785-42-7)

- Molecular Formula: C₁₃H₁₆ClNO

- Molecular Weight : 237.73 g/mol

- Substituents: Cyclohexyl group attached to the ethanone chain.

- Key Differences : The hydrophobic cyclohexyl group increases lipophilicity, making this compound suitable for agrochemical applications where membrane permeability is critical.

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS RN: 1355178-81-2)

- Molecular Formula: C₁₃H₁₆FNO

- Molecular Weight : 233.27 g/mol

- Substituents : Fluorinated phenyl-piperidine moiety.

- Key Differences : The fluorine atom enhances metabolic stability and bioavailability, positioning this compound as a candidate for central nervous system (CNS) drug development.

Comparative Data Table

Structural and Functional Insights

- Electronic Effects : Chlorine at the 2-position on the pyridine ring withdraws electron density, enhancing the electrophilicity of the acetyl group. Iodine in the 4-position (CAS 185041-03-6) further amplifies this effect, favoring nucleophilic aromatic substitution.

- Bioactivity : Fluorinated derivatives (e.g., CAS 1355178-81-2) exhibit improved blood-brain barrier penetration, critical for CNS-targeted drugs.

Activité Biologique

1-(2-Chloropyridin-4-yl)ethanone, also known as 2-chloro-4-pyridinyl ethanone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and its potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by its chlorinated pyridine ring attached to an ethanone moiety. The molecular formula is C_8H_8ClN_O, and its IUPAC name reflects its structural features. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Cell Cycle Regulation : As a member of the phthalimide class, it may influence cell cycle progression and apoptosis through DNA intercalation and topoisomerase II inhibition. This mechanism highlights its potential as an anticancer agent by disrupting DNA replication processes .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

- Neuroprotective Effects : A study demonstrated that low doses of the compound improved cognitive function in animal models by enhancing neurotransmitter release through AChE inhibition. Higher doses, however, resulted in neurotoxicity, indicating a dose-dependent effect.

- Anticancer Applications : Research indicated that this compound exhibited significant cytotoxic effects on cancer cell lines through its action on topoisomerase II, suggesting its potential as a lead compound for developing new anticancer therapies .

- Antimicrobial Screening : In a synthesis study involving imidazole derivatives containing this compound, compounds showed promising antibacterial activity against various pathogens, including E. coli and Pseudomonas aeruginosa, at specific concentrations .

Q & A

Q. Basic: What are the recommended laboratory synthesis methods for 1-(2-Chloropyridin-4-yl)ethanone?

The synthesis of this compound typically involves Friedel-Crafts acylation or direct functionalization of pyridine derivatives . For example:

- Friedel-Crafts acylation : Reacting 2-chloropyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) is critical to minimize side reactions .

- Halogenation-acylation sequences : Bromination of pyridine derivatives followed by substitution with acetyl groups, as seen in related compounds like 2-bromo-1-(2-chloropyridin-4-yl)ethanone synthesis .

| Method | Catalyst/Reagents | Yield (%) | Key Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, acetyl chloride | 60–75 | |

| Bromination-acylation | Br₂, NaHCO₃, acetyl | 45–60 |

Q. Basic: What safety protocols are essential for handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (H313) and harmful inhalation (H333) .

- Waste Disposal : Segregate halogenated organic waste and transfer to certified hazardous waste facilities to avoid environmental contamination .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 36.5–39°C vs. other values)?

Discrepancies may arise from purity issues or polymorphism . To address this:

Purity Analysis : Use HPLC or GC-MS to confirm compound purity (>97% as per CAS 23794-15-2) .

Thermal Characterization : Perform differential scanning calorimetry (DSC) to identify polymorphic forms or impurities affecting melting behavior .

Crystallography : Single-crystal X-ray studies (e.g., as in for related compounds) can clarify structural stability .

Q. Advanced: What strategies improve yield in palladium-catalyzed cross-coupling reactions using this compound?

- Catalyst Selection : Use cyclometalated palladacycles (e.g., from ) for enhanced stability and reactivity in Suzuki-Miyaura couplings .

- Solvent Optimization : Anhydrous toluene or acetonitrile improves solubility and reaction efficiency .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of sensitive intermediates .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR (CDCl₃) identifies acetyl (δ 2.6 ppm) and pyridyl protons (δ 8.1–8.5 ppm) .

- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm ketone (C=O) stretching .

- Mass Spectrometry : ESI-MS (m/z 156 [M+H]⁺) validates molecular weight .

Q. Advanced: How can solubility challenges in organic solvents be addressed during synthesis?

- Co-Solvent Systems : Use DCM/THF (1:1) or acetone/water mixtures to enhance solubility .

- Derivatization : Introduce polar groups (e.g., hydroxyl via oxime formation, as in ) temporarily to improve solubility .

Q. Advanced: What role does this compound play in synthesizing heterocyclic drug candidates?

- Core Building Block : Used to construct pyridine-based pharmacophores in antibiotics (e.g., quinolones) and kinase inhibitors .

- Functionalization : The 2-chloro group enables nucleophilic substitution for introducing amines, alkoxy groups, or fluorinated moieties .

Q. Advanced: How can researchers validate synthetic intermediates when scaling up reactions?

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

- Crystallographic Validation : Compare intermediates with X-ray structures (e.g., ) to confirm stereochemistry .

Q. Basic: What are the key stability considerations for long-term storage?

- Light Sensitivity : Store in amber glass to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetyl group .

Q. Advanced: How to troubleshoot low yields in Friedel-Crafts acylation of 2-chloropyridine?

- Catalyst Activation : Ensure AlCl₃ is freshly sublimed to maintain Lewis acidity .

- Substrate Purity : Pre-distill 2-chloropyridine to remove trace moisture or impurities .

- Reaction Quenching : Use ice-cold HCl to terminate the reaction and prevent over-acylation .

Propriétés

IUPAC Name |

1-(2-chloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCGPQZERFBGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521843 | |

| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23794-15-2 | |

| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloropyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.